molecular formula C19H28N6O B2556457 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide CAS No. 2310155-79-2

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide

Cat. No. B2556457
M. Wt: 356.474
InChI Key: SSETVLZRSLJXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is related to a class of compounds that have been studied as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-b]pyridazine core is a well-studied structure with high sequence and structure similarity .

Scientific Research Applications

Antitumor and Anticancer Activities

Research into triazolo[4,3-b]pyridazine derivatives has uncovered their potential as anticancer agents. For instance, derivatives synthesized for targeting specific cancer cell lines have demonstrated moderate to high anticancer activity, suggesting their usefulness in developing treatments for conditions like leukemia, ovarian cancer, and non-small cell lung cancer (El-Gendy et al., 2003). Another study highlighted the synthesis of 3-heteroarylindoles with potential anticancer agents, indicating the versatility of these compounds in drug development (Abdelhamid et al., 2016).

Antimicrobial Properties

Compounds related to the chemical structure have been evaluated for their antimicrobial properties. For example, a study on the synthesis and evaluation of new heterocyclic systems, including triazolopyridazines, demonstrated their antibacterial activity, underscoring their potential as the basis for new antimicrobial agents (Rahimizadeh et al., 2012).

Enzyme Inhibition and Molecular Interaction

The investigation into the enzymatic activity of triazolopyridazine derivatives has also been a significant area of research. Studies have explored how these compounds interact with various enzymes and receptors, indicating their potential for developing drugs that can target specific molecular pathways involved in diseases. For example, the synthesis and structure analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have provided insights into the molecular interactions and potential pharmaceutical applications of these compounds (Sallam et al., 2021).

Future Directions

The future research directions for this compound could involve further exploration of its potential as a bromodomain inhibitor . Additionally, the development of more potent derivatives and the study of their biological activities could be beneficial .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O/c1-19(2,3)10-17(26)23(4)14-11-24(12-14)16-9-8-15-20-21-18(25(15)22-16)13-6-5-7-13/h8-9,13-14H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSETVLZRSLJXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide

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